
1-Ethoxy-4-oxy-3-thiophen-2-yl-1H-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-4-oxy-3-thiophen-2-yl-1H-quinoxalin-2-one is a heterocyclic compound that contains a quinoxaline core with ethoxy and thiophene substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-oxy-3-thiophen-2-yl-1H-quinoxalin-2-one typically involves multi-step reactions starting from readily available precursors. The reaction conditions for the Suzuki-Miyaura coupling include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative of thiophene in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethoxy-4-oxy-3-thiophen-2-yl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
1-Ethoxy-4-oxy-3-thiophen-2-yl-1H-quinoxalin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-4-oxy-3-thiophen-2-yl-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxaldehyde share the thiophene ring structure.
Quinoxaline Derivatives: Compounds such as 2,3-dimethylquinoxaline and 2-phenylquinoxaline share the quinoxaline core.
Uniqueness
1-Ethoxy-4-oxy-3-thiophen-2-yl-1H-quinoxalin-2-one is unique due to the combination of the ethoxy group, the thiophene ring, and the quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
5886-39-5 |
|---|---|
Fórmula molecular |
C14H12N2O3S |
Peso molecular |
288.32 g/mol |
Nombre IUPAC |
1-ethoxy-4-oxido-3-thiophen-2-ylquinoxalin-4-ium-2-one |
InChI |
InChI=1S/C14H12N2O3S/c1-2-19-16-11-7-4-3-6-10(11)15(18)13(14(16)17)12-8-5-9-20-12/h3-9H,2H2,1H3 |
Clave InChI |
QPAVXPDKKIXVHX-UHFFFAOYSA-N |
SMILES canónico |
CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=CS3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


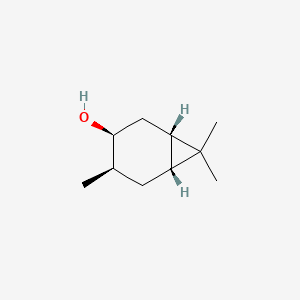
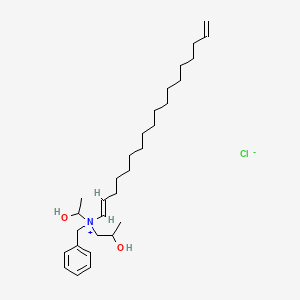
![3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156592.png)
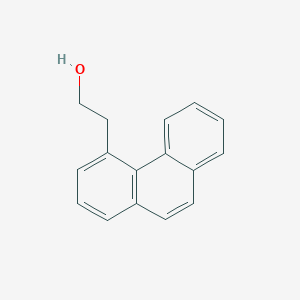
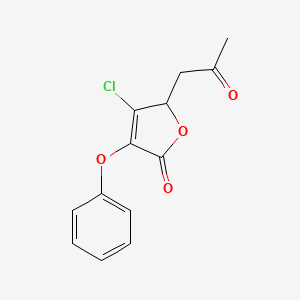
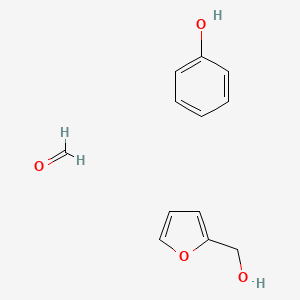
acetate](/img/structure/B14156613.png)

![Butyl 2-[(trifluoroacetyl)amino]octanoate](/img/structure/B14156639.png)

![3-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-thiazolidine](/img/structure/B14156651.png)
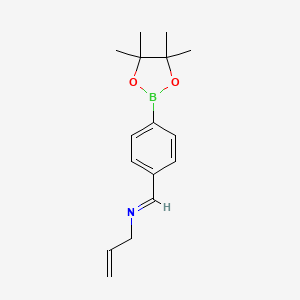

![2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14156685.png)
